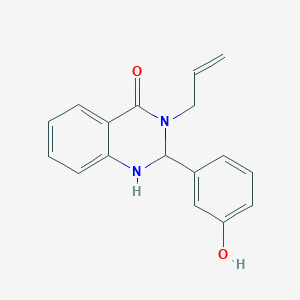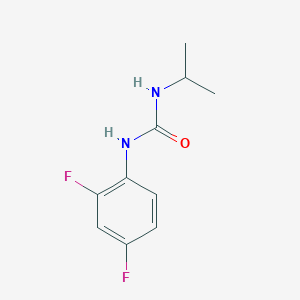
3,5-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as DMXAA and has been studied extensively for its anti-cancer properties.
作用机制
DMXAA works by activating the STING (Stimulator of Interferon Genes) pathway, which is an important part of the immune system. This activation leads to the production of type I interferons and other cytokines, which then stimulate the immune system to attack cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can lead to their death.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It increases the production of cytokines, which leads to the activation of the immune system. It also inhibits the growth of blood vessels that supply nutrients to tumors, which can lead to their death. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, it has been shown to be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of DMXAA. One area of research is the development of more effective delivery methods. DMXAA is not very soluble in water, which can limit its effectiveness in vivo. Another area of research is the development of combination therapies. DMXAA has been shown to work well in combination with other anti-cancer agents, and further studies in this area could lead to more effective treatments for cancer. Finally, there is ongoing research into the use of DMXAA for other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, DMXAA is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been extensively studied for its anti-cancer properties and has shown promise in inducing tumor necrosis in a variety of cancer cell lines. DMXAA works by activating the immune system and increasing the production of cytokines, which leads to the destruction of cancer cells. While DMXAA has some limitations for lab experiments, it has several advantages and is a promising area of research for the treatment of cancer and other diseases.
合成方法
The synthesis of DMXAA involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 5,6,7,8-tetrahydronaphthalene-1-amine. This reaction is carried out in the presence of a coupling agent and a base. The resulting product is then purified through recrystallization to obtain DMXAA in its pure form.
科学研究应用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system and increasing the production of cytokines, which leads to the destruction of cancer cells.
属性
IUPAC Name |
3,5-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-15(11(2)20-18-10)16(19)17-14-9-5-7-12-6-3-4-8-13(12)14/h5,7,9H,3-4,6,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIBWTOENXWYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)


![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)




![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)